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For Researchers, Scientists, and Drug Development Professionals

The compound dipotassium nickel tetrafluoride (KzNiF4) represents a cornerstone in solid-state
chemistry and materials science. It is the archetype for a large family of materials with the
general formula A2BO4, known as Ruddlesden-Popper phases.[1][2] These materials are
distinguished by their layered crystal structure, which imparts a range of fascinating and
tunable properties, including two-dimensional magnetism, anisotropic thermal expansion, and
significant catalytic activity.[3][4][5] This guide provides an in-depth technical overview of the
Kz2NiF4 crystal structure, its intrinsic physicochemical properties, and the experimental protocols
used for its synthesis and characterization.

The Kz2NiF4 Crystal Structure

The KzNiFa4 structure is characterized by a layered arrangement of perovskite-like slabs
separated by rock-salt layers.[6] Specifically, it consists of single layers of corner-sharing NiFe
octahedra, forming a two-dimensional [NiF4]2~ network, which are separated by two layers of
potassium ions (K*).[7] This structural motif is the n=1 member of the Ruddlesden-Popper
series A(n+1)B(n)O(3n+1).[1]

The crystal system is tetragonal, and it belongs to the 14/mmm space group.[8][9] This high
degree of symmetry is a key feature of the parent compound.

Crystallographic Data
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The fundamental structural parameters for K2NiFa4, determined through diffraction studies, are
summarized below.

Parameter Value Reference
Crystal System Tetragonal [81[9][10]
Space Group [4/mmm [81[9][10]
Space Group Number 139 [8]

Lattice Parameter, a 4.00 A [9]

Lattice Parameter, b 4.00 A [8]

Lattice Parameter, ¢ 13.00 A [8]

Unit Cell Volume 208.22 A3 [9]

Atomic Positions and Coordination

The unit cell of KzNiFa contains distinct atomic positions that define its unique layered structure.
The Ni2* ions are in an octahedral coordination environment, while the K* ions exhibit a higher
9-fold coordination.[8][9]

o Fractional
Atom Wyckoff Position ) Reference
Coordinates (X, Y, z)

Ni 2a (0,0,0) [8]
K 4e (0, 0, 0.354925) [8]
F1 4c (0.5, 0, 0) [8]
F2 4e (0, 0, 0.153956) [8]

The Ni2* cation is bonded to six F~ anions, forming NiFe octahedra that share corners in the
ab-plane.[8][9] The K* cations are bonded to nine F~ anions, creating a distorted coordination
environment that holds the perovskite layers together.[3]
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Selected Bond Distances

The interatomic distances within the KzNiFa structure are critical to its overall properties. The
Ni-F bonds within the octahedra are relatively uniform, while the K-F bonds have a wider range
of lengths due to the complex coordination.

Bond Distance (A) Reference

Ni—-F 2.00 A (all equal) [8]

or 2.03 A (x2) and 2.04 A (x4) [9]

K—F 2.61-2.83A [9]

or 2.65-2.88 A [9]

Physicochemical Properties of KzNiF4 and Related
Materials

The unique layered structure of KzNiFa gives rise to distinct physical and chemical properties,
which serve as a model for understanding the broader class of A2BO4 materials.

Magnetic Properties

Kz2NiF4 is a classic example of a two-dimensional antiferromagnetic material.[3] The magnetic
interactions are strong within the NiFz planes (intra-plane) but are significantly weaker between
the planes (inter-plane) due to the separating KF layers.[3] This leads to magnetic ordering that
is predominantly two-dimensional in nature. Below a critical temperature, known as the Néel
temperature (Tn), the material transitions from a paramagnetic state to an ordered
antiferromagnetic state.

Electrical Properties

Pure Kz2NiFa4 is an electrical insulator. However, the electrical properties of the KzNiFa structure
type are highly tunable. By substituting the A-site or B-site cations in related oxide compounds,
it is possible to introduce charge carriers and induce a wide range of electronic behaviors, from
semiconducting to metallic.[1][3] For example, compounds like (Caz-xSmx)MnOa are n-type
semiconductors where conductivity is governed by electron hopping.[3]
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Thermal Properties

Materials with the KzNiFa structure often exhibit anisotropic thermal expansion.[4][11][12][13]
This means that the material expands at different rates along different crystallographic axes.
Typically, the thermal expansion coefficient along the c-axis (ac) is larger than that along the a-
axis (0a).[4][12][13] This phenomenon is attributed to the weaker, longer bonds between the B-
site cation and the apical oxygen/fluorine atom (along the c-axis) compared to the stronger,
shorter bonds with the equatorial atoms (in the ab-plane).[4][12][13]

Catalytic Activity

The KzNiFa4 structural family, particularly mixed metal oxides, has garnered significant interest
for its catalytic properties, especially in oxidation reactions.[5] These materials can be effective
catalysts for the oxidation of CO and hydrocarbons, making them potential low-cost alternatives
to noble metal catalysts in applications like automotive exhaust treatment.[14] The flexibility of
the structure to accommodate different cations and support oxygen vacancies is key to their
catalytic function.[14][15]

A summary of key quantitative properties for KzNiF4 and representative isostructural
compounds is provided below.

Property Value / Observation Compound Reference
Magnetic Ordering Antiferromagnetic K2NiFa [3]
Magnetic Moment )

_ 2.00 pB/f.u. K2NiFa [8]
(Niz*)
Néel Temperature (Tn) ~97.1K K2NiF4

] ] Insulator / Poor )
Electrical Behavior ] KzNiFa [3]
electronic conductor

Anisotropic (oc > oa)
Thermal Expansion is a common feature A2BOa4 Oxides [4][12][13]

for this structure type.

i o Oxidation of CO and
Catalytic Application Laz-xSrxCoOa [14]
hydrocarbons
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Experimental Protocols

The synthesis and characterization of KzNiF4 and related materials involve standard solid-state
chemistry techniques.

Synthesis Methodologies

Solid-State Reaction: This is the most common method for producing polycrystalline powders
of KzNiFa-type materials.[15]

Precursor Selection: High-purity binary salts, such as potassium fluoride (KF) and nickel(ll)
fluoride (NiF2), are used as starting materials. For mixed oxides, corresponding metal
acetates or nitrates are often used.[15]

Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in the desired
stoichiometric ratio (e.g., a 2:1 molar ratio for KF:NiF2). Grinding in an agate mortar and
pestle is performed to ensure homogeneity.

Calcination: The mixed powder is placed in a crucible (e.g., alumina or platinum) and heated
in a furnace. For fluorides, this is typically done under an inert atmosphere (e.g., Nz or Ar) to
prevent oxidation. For oxides, calcination is often performed in air.[15] A typical heating
profile involves ramping to a high temperature (e.g., 800-1100 °C) and holding for several
hours (10-24 h) to allow for complete reaction and crystallization.[15] Intermediate grindings
may be necessary to ensure a single-phase product.

Cooling: The furnace is cooled slowly to room temperature to minimize thermal stress on the
final product.

A typical workflow for the solid-state synthesis of KzNiFa.

Characterization Techniques

X-ray Diffraction (XRD): XRD is the primary technique for structural characterization.

o Sample Preparation: A small amount of the synthesized powder is finely ground and
mounted on a sample holder.
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» Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction
pattern is collected over a range of 20 angles.

o Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases
present. For phase-pure samples, the peak positions are used to determine the lattice
parameters. Rietveld refinement of the powder diffraction data can be performed using
software like GSAS to refine the crystal structure, including atomic positions and bond
lengths.[15]

Magnetic Property Measurement:

 Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is
commonly used to measure magnetic susceptibility as a function of temperature and applied
magnetic field.

o Measurement Protocol: A small, weighed amount of the sample is placed in a capsule. To
determine the Néel temperature, the magnetic susceptibility is measured while cooling the
sample from room temperature to a low temperature (e.g., 2 K) in a small applied magnetic
field (zero-field-cooled, ZFC) and then measuring again while warming (field-cooled, FC).

o Data Analysis: The Néel temperature is identified as the temperature at which a cusp or
sharp change appears in the magnetic susceptibility curve.

A logical workflow for material characterization.

Conclusion

The KzNiFa4 crystal structure is a fundamentally important prototype in materials science,
providing a versatile platform for exploring and engineering a wide array of physical and
chemical properties. Its layered nature is directly responsible for its characteristic two-
dimensional magnetism and anisotropic thermal behavior. Furthermore, the chemical flexibility
of this structure type allows for extensive atomic substitutions, enabling the rational design of
advanced materials for applications ranging from electronics and spintronics to catalysis. A
thorough understanding of its structure-property relationships, as outlined in this guide, is
essential for researchers aiming to develop novel functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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